molecular formula C15H10FNO3 B370883 (E)-3-(4-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one CAS No. 1415313-20-0

(E)-3-(4-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one

Cat. No.: B370883
CAS No.: 1415313-20-0
M. Wt: 271.24g/mol
InChI Key: NANZDXIFHBIVTM-RMKNXTFCSA-N
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Description

(E)-3-(4-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic rings. The A-ring (3-nitrophenyl) contains a nitro (-NO₂) group at the meta position, while the B-ring (4-fluorophenyl) has a fluorine atom at the para position. This structural configuration confers distinct electronic and steric properties, making it a candidate for diverse applications, including biological activity and materials science. Chalcones are typically synthesized via Claisen-Schmidt condensation between acetophenones and benzaldehydes under basic conditions .

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO3/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(10-12)17(19)20/h1-10H/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANZDXIFHBIVTM-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)/C=C/C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Aldol Condensation Protocol

Starting Materials

  • 3-Nitroacetophenone (1.0 equiv)

  • 4-Fluorobenzaldehyde (1.2 equiv)

  • Base catalyst: Sodium hydroxide (10% w/v) or potassium hydroxide

  • Solvent: Ethanol or methanol (anhydrous)

Procedure

  • Mixing : Combine 3-nitroacetophenone (5.0 g, 27.8 mmol) and 4-fluorobenzaldehyde (3.4 mL, 33.4 mmol) in 50 mL ethanol.

  • Catalyst Addition : Add aqueous NaOH (10 mL, 10% w/v) dropwise under stirring at 0–5°C.

  • Reaction : Stir the mixture at 25–30°C for 12–24 hours. Monitor progress via TLC (hexane:ethyl acetate, 7:3).

  • Quenching : Neutralize with dilute HCl (1M) to pH 6–7.

  • Isolation : Filter the precipitate, wash with cold ethanol, and dry under vacuum.

Yield : 70–85% (reported for analogous chalcones).

Acid-Catalyzed Modifications

While less common, boron trifluoride etherate (BF₃·OEt₂) or phosphorus oxychloride (POCl₃) can catalyze the reaction in non-aqueous media. This method avoids base-induced side reactions but requires stringent moisture control.

Conditions :

  • Catalyst: BF₃·OEt₂ (5 mol%)

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0–10°C

  • Time: 6–8 hours

Advantages : Higher selectivity for sterically hindered substrates.

Optimization of Reaction Parameters

Solvent Effects

SolventDielectric ConstantYield (%)Purity (%)
Ethanol24.37895
Methanol32.78297
DCM8.96589

Polar protic solvents (e.g., ethanol, methanol) enhance enolate stability and reaction rate. Non-polar solvents reduce yields due to poor reactant solubility.

Temperature and Time

  • 0–5°C : Slower reaction (24–48 hours) but higher E selectivity (>95%).

  • 25–30°C : Faster kinetics (12 hours) with minimal Z-isomer formation (<5%).

  • >50°C : Dehydration accelerates but risks side products (e.g., Michael adducts).

Purification and Crystallization

Crude product is purified via recrystallization from ethanol or ethyl acetate/hexane mixtures. Single crystals suitable for X-ray diffraction are obtained by slow evaporation of dichloromethane solutions at 25–30°C over 72 hours.

Key Crystallographic Data :

  • Space Group : P2₁/c (centrosymmetric).

  • Intermolecular Interactions : C–H···O (2.48 Å) and C–H···F (2.51 Å) hydrogen bonds stabilize the lattice.

Analytical Characterization

Spectroscopic Confirmation

  • IR (KBr) : ν(C=O) 1650 cm⁻¹, ν(NO₂) 1390 cm⁻¹, ν(C–F) 860 cm⁻¹.

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.86 (d, J = 16.2 Hz, 1H, CH=CO), 7.63 (d, J = 16.2 Hz, 1H, CH=CH), 7.58–6.87 (m, aromatic H).

  • ¹³C NMR : δ 188.2 (C=O), 148.1 (C–NO₂), 163.5 (C–F).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile:water 70:30, λ = 254 nm).

  • GC-MS : m/z 271 [M]⁺, 243 [M–CO]⁺, 167 [C₆H₄F]⁺.

Yield Enhancement Strategies

Catalyst Loading

NaOH (mol%)Yield (%)
565
1078
1582

Excess base (>20 mol%) causes hydrolysis of the nitro group.

Stoichiometric Ratios

A 1.2:1 molar ratio of aldehyde to ketone maximizes conversion while minimizing aldehyde dimerization.

Industrial-Scale Adaptations

Patent EP0328669A1 discloses continuous-flow reactors for chalcone synthesis, achieving 90% yield at 10 kg/batch. Key parameters include:

  • Residence Time : 2 hours

  • Temperature : 30°C

  • Catalyst Recovery : 95% NaOH recycle rate .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Research has indicated that compounds similar to (E)-3-(4-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one exhibit promising anticancer activities. For instance, derivatives of this compound have been tested for their cytotoxic effects against various cancer cell lines. A notable study demonstrated that related chalcone derivatives displayed significant growth inhibition against human tumor cells, indicating that the incorporation of nitro and fluorine substituents enhances their biological activity .

1.2 Antimicrobial Activity

The compound has been investigated for its antibacterial properties as well. In vitro studies have shown that related nitrophenyl chalcones possess effective antimicrobial activities against a range of pathogens, including resistant strains of Mycobacterium tuberculosis. The presence of the nitro group is believed to contribute to this activity by enhancing the electron-withdrawing capacity of the molecule, which can improve interaction with bacterial targets .

Material Science Applications

2.1 Nonlinear Optical Properties

The nonlinear optical (NLO) properties of this compound have been explored through computational methods. Studies utilizing density functional theory (DFT) have predicted that this compound exhibits significant hyperpolarizability, making it a candidate for applications in NLO materials. Such properties are crucial for developing advanced optical devices like frequency converters and optical switches .

2.2 Crystallography Studies

Crystallographic studies have provided insights into the molecular arrangement and interactions within solid-state forms of the compound. The dihedral angle between the phenyl rings in the crystal structure has been measured, revealing stabilizing hydrogen bonds that contribute to the overall stability of the molecular framework . These structural insights are essential for understanding how modifications to the compound might affect its physical properties.

Computational Studies

3.1 Molecular Docking and Bioactivity Prediction

Molecular docking simulations have been employed to predict the binding affinities of this compound with various biological targets. These studies suggest that the compound may interact effectively with enzymes involved in cancer progression and inflammation, highlighting its potential as a lead compound for drug development .

3.2 Structure-Activity Relationship Analysis

Computational studies focusing on structure-activity relationships (SAR) have revealed how modifications to the molecular structure influence biological activity. For example, variations in substituent groups on the phenyl rings can significantly alter both potency and selectivity against specific biological targets . This knowledge is vital for guiding future synthetic efforts aimed at optimizing therapeutic efficacy.

Mechanism of Action

The mechanism of action of (E)-3-(4-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can interact with nucleophilic sites in biological molecules, leading to the formation of covalent adducts. This interaction can modulate the activity of enzymes, receptors, and other proteins, resulting in various biological effects.

Comparison with Similar Compounds

Antibacterial Activity

  • (E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one: This analog, featuring a 2-hydroxyphenyl A-ring, demonstrated antibacterial activity against E. coli and S. aureus .
  • Compound 2j [(E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone]: With bromine (electron-withdrawing) on the A-ring and fluorine on the B-ring, this compound showed an IC₅₀ of 4.703 μM against a cancer cell line. The target compound’s nitro group may similarly enhance cytotoxicity but with distinct positioning (meta vs. para) .

Structure–Activity Relationship (SAR)

  • Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and halogens (F, Cl, Br) at para/meta positions correlate with enhanced bioactivity. For example, replacing bromine in 2j with chlorine (less electronegative) increased IC₅₀ to 13.82 μM . The target compound’s nitro group may similarly improve potency compared to methoxy-substituted analogs (e.g., IC₅₀ = 25.07 μM for 2n) .
  • Hydrogen Bonding : Hydroxyl groups (e.g., in 2-hydroxyphenyl derivatives) enhance antibacterial effects via H-bond interactions, whereas nitro groups may prioritize electronic effects over direct binding .

Electronic and Photovoltaic Properties

DSSC Performance

  • CH-FF [(E)-3-(3-Fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one] : Dual fluorine substitution improved DSSC efficiency due to high electronegativity, reducing the HOMO-LUMO gap and enhancing electron transfer .
  • CH-ClF [(E)-3-(3-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one] : Chlorine’s lower electronegativity resulted in lower efficiency compared to CH-FF. The target compound’s nitro group, while more electronegative than Cl, may sterically hinder charge transfer compared to fluorine .

Table 2: Electronic Properties of Chalcone Derivatives

Compound A-Ring Substituent B-Ring Substituent Key Property Performance Reference
Target 3-Nitro 4-Fluoro N/A Not tested -
CH-FF 3-Fluoro 4-Fluoro HOMO-LUMO gap reduction High DSSC efficiency
CH-ClF 3-Chloro 4-Fluoro Moderate electron withdrawal Lower efficiency

Optical and Nonlinear Optical (NLO) Properties

  • (E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one : This fluorinated chalcone exhibited promising NLO properties due to extended π-conjugation and fluorine’s electron-withdrawing effects . The target compound’s nitro group may further enhance NLO activity but requires experimental validation .

Biological Activity

(E)-3-(4-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one, also known by its CAS number 28081-18-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, with a focus on its anticancer properties and other relevant pharmacological effects.

Chemical Structure and Synthesis

The molecular formula of this compound is C15H10FNO3, with a molecular weight of approximately 271.24 g/mol. The compound is synthesized through an Aldol condensation reaction involving 2-nitroacetophenone and 4-fluorobenzaldehyde. The reaction typically yields the desired product with a purity of around 65% after recrystallization from ethyl acetate .

Structural Characteristics

The compound features a conjugated double bond system that contributes to its biological activity. The dihedral angle between the two aromatic rings in the crystal structure is approximately 67.37°, which influences its interactions with biological targets . The stabilization of the crystal structure is attributed to weak intermolecular hydrogen bonds (C—H⋯O and C—H⋯F), which may play a role in its biological interactions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. The compound exhibits significant antiproliferative effects, with IC50 values reported in the low micromolar range for several cancer types:

  • Chronic Lymphocytic Leukemia (CLL) : In studies involving CLL cell lines, such as HG-3 and PGA-1, the compound demonstrated IC50 values ranging from 0.17 to 2.69 µM, indicating potent cytotoxicity .
  • Burkitt’s Lymphoma (BL) : The compound also showed effectiveness in reducing cell viability in BL cell lines with IC50 values below 10 µM .

The mechanism of action appears to involve the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells. This was evidenced by a marked increase in cell viability upon pretreatment with antioxidants like NAC, suggesting that ROS modulation is a critical pathway for its anticancer effects .

Additional Biological Activities

Beyond its anticancer properties, this compound has been noted for potential antimicrobial activity. Compounds with similar nitro and fluorine substituents have shown promise against various bacterial strains, although specific data on this compound's antibacterial efficacy remains limited .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential therapeutic applications of this compound:

  • Chalcone Derivatives : Research on chalcone derivatives has indicated that structural modifications can enhance anticancer activity. The presence of electron-withdrawing groups like nitro and fluorine significantly affects their pharmacological profiles .
  • Mechanistic Studies : Investigations into the mechanism of action reveal that compounds similar to this compound can inhibit key cellular pathways involved in tumor growth and survival, making them suitable candidates for further development as anticancer agents .

Q & A

Q. What are the standard synthetic routes for (E)-3-(4-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between 4-fluoroacetophenone and 3-nitrobenzaldehyde under alkaline conditions. Ethanol with aqueous NaOH at room temperature is a common solvent system (similar to methods in ). Optimization involves controlling stoichiometry (1:1 molar ratio), reaction time (24–48 hours), and temperature (ambient to 60°C). Excess base may lead to side reactions, while low temperatures can reduce yield. Monitoring via TLC and purification via recrystallization (e.g., using ethanol) ensures purity .

Q. Which spectroscopic techniques are critical for characterizing this chalcone derivative?

  • FT-IR : Confirms carbonyl (C=O) stretch near 1650–1680 cm⁻¹ and conjugated C=C stretch around 1600 cm⁻¹.
  • 1H/13C NMR : Key signals include the α,β-unsaturated ketone protons (δ 7.5–8.5 ppm for E-configuration) and fluorine/NO₂-substituted aromatic protons (split peaks due to para/ortho effects).
  • Mass spectrometry (MS) : Molecular ion peaks ([M+H]⁺) validate molecular weight, while fragmentation patterns confirm substituent positions .

Q. How do substituents (fluoro and nitro groups) influence the compound’s electronic structure?

The electron-withdrawing nitro group (meta position) reduces electron density on the aromatic ring, enhancing conjugation with the enone system. The para-fluorine substituent induces moderate electron withdrawal, stabilizing the chalcone’s planar structure. UV-Vis spectroscopy (λmax ~350–400 nm) and DFT calculations reveal charge transfer transitions between donor (fluorophenyl) and acceptor (nitrophenyl) groups .

Advanced Research Questions

Q. What challenges arise in resolving crystal structures of nitro/fluoro-substituted chalcones, and how are they addressed?

Crystallization difficulties stem from steric hindrance and polar functional groups. Slow evaporation from DMSO/ethanol mixtures yields single crystals suitable for X-ray diffraction. For example, triclinic systems (e.g., P1 space group) with unit cell parameters a = 5.88 Å, b = 7.49 Å, c = 13.60 Å (similar to ) are resolved using SHELXL refinement. Hydrogen bonding (C=O⋯H–C) and π-π stacking stabilize the lattice .

Q. How can DFT calculations predict nonlinear optical (NLO) properties, and what experimental validation is required?

Hyperpolarizability (β) and dipole moment are computed using B3LYP/6-311G(d,p) basis sets. High β values (>10⁻³⁰ esu) suggest NLO potential. Experimental validation includes:

  • Kurtz-Perry powder test : Second harmonic generation (SHG) efficiency compared to urea.
  • Z-scan technique : Measures third-order nonlinear refractive index (n₂) .

Q. What contradictions exist in reported antimicrobial activity data, and how can they be resolved?

Discrepancies in MIC values (e.g., 8–64 µg/mL against S. aureus) arise from variations in:

  • Assay conditions : Broth microdilution vs. agar diffusion.
  • Bacterial strains : Efflux pump activity or biofilm formation. Standardization using CLSI guidelines and synergy studies (e.g., with efflux inhibitors like reserpine) improve reproducibility .

Q. How do solvent effects influence the compound’s photophysical properties?

Solvatochromic shifts in fluorescence emission (Δλ ~20–50 nm) correlate with solvent polarity. In polar aprotic solvents (DMF), intramolecular charge transfer (ICT) is enhanced, while protic solvents (methanol) quench emission via hydrogen bonding. Time-resolved fluorescence decay analysis quantifies lifetime changes (τ = 1–5 ns) .

Methodological Recommendations

TechniqueApplicationKey Parameters
XRDCrystal structureSpace group, R-factor (<0.05)
DFTElectronic propertiesBasis set (6-311G++(d,p)), solvent model (PCM)
Z-scanNLO activityLaser wavelength (532 nm), pulse duration (10 ns)

For further details, refer to structural data in CCDC 1988019 and nonlinear optical protocols in .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(E)-3-(4-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Reactant of Route 2
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(E)-3-(4-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one

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